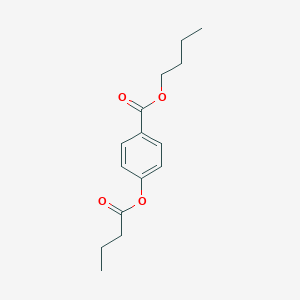
butyl 4-butanoyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butyl 4-butanoyloxybenzoate, also known as DCW234, is a synthetic nonsteroidal estrogen and a selective agonist of the estrogen receptor beta (ERβ). This compound exhibits modest selectivity in terms of affinity and transactivation for ERβ over estrogen receptor alpha (ERα). It has been studied for its potential biological functions and clinical benefits, particularly in relation to its role as an estrogen receptor beta agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-(butyryloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-hydroxybenzoic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of butyl 4-(butyryloxy)benzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: butyl 4-butanoyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(butyryloxy)benzoic acid.
Reduction: Formation of butyl 4-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
butyl 4-butanoyloxybenzoate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role in modulating estrogen receptor beta activity, which is associated with anti-inflammatory and anti-diabetogenic effects.
Medicine: Potential therapeutic applications in hormone replacement therapy and as a lead compound for developing selective estrogen receptor modulators (SERMs).
Mechanism of Action
butyl 4-butanoyloxybenzoate functions as a selective agonist of estrogen receptor beta. It binds to the ligand-binding domain of ERβ, inducing a conformational change that facilitates the recruitment of coactivators such as SRC1. This interaction enhances the transcriptional activity of ERβ, leading to the expression of target genes such as GLUT4. The compound’s selectivity for ERβ over ERα is attributed to its higher binding affinity and functional selectivity .
Comparison with Similar Compounds
Diarylpropionitrile: Another selective estrogen receptor beta agonist with similar biological activities.
Liquiritigenin: A natural compound with selective estrogen receptor beta agonist properties.
WAY-200070: A synthetic compound known for its high selectivity towards estrogen receptor beta.
Uniqueness: butyl 4-butanoyloxybenzoate is unique due to its synthetic origin and specific structural features that confer its selectivity towards estrogen receptor beta. Its ability to induce GLUT4 expression and its potential therapeutic applications in hormone replacement therapy further distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
butyl 4-butanoyloxybenzoate |
InChI |
InChI=1S/C15H20O4/c1-3-5-11-18-15(17)12-7-9-13(10-8-12)19-14(16)6-4-2/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
LMJDPYAJKHNPHR-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC |
Synonyms |
butyl 4-(butyryloxy)benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















